

Purchasing Synthetic **Cyclic ADP-Ribose**: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *cyclic ADP-ribose*

Cat. No.: *B040047*

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For researchers, scientists, and drug development professionals requiring synthetic **cyclic ADP-ribose** (cADPR), a variety of reputable commercial sources are available. This potent second messenger, crucial for investigating calcium mobilization and related signaling pathways, can be acquired from several key biochemical suppliers. This guide provides a comprehensive overview of these sources, along with detailed application notes and protocols for its use in key experiments.

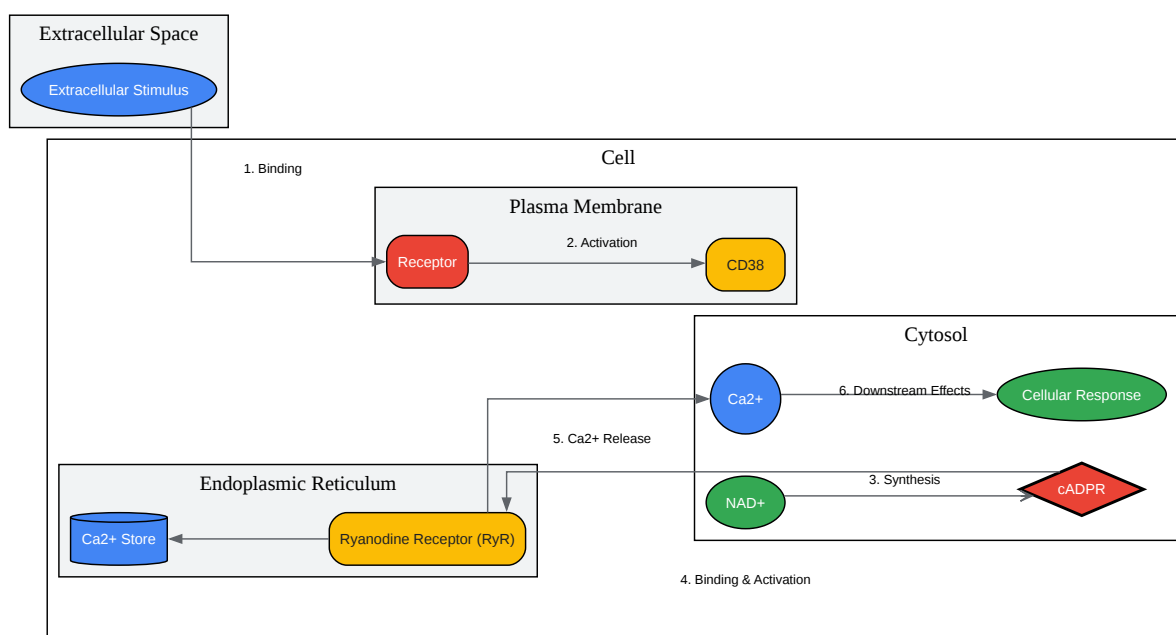
Key Suppliers of Synthetic Cyclic ADP-Ribose

A selection of established vendors for synthetic cADPR is summarized below. Researchers are advised to consult the respective company websites for the most current pricing, purity specifications, and available quantities.

Supplier	Product Name	Purity	Formulation	Storage
MedChemExpress	Cyclic ADP-ribose	≥98%	Lyophilized solid	-20°C
Cayman Chemical	Cyclic ADP-Ribose (ammonium salt)	≥98%	Solid	-20°C
Sigma-Aldrich (MilliporeSigma)	Cyclic adenosine diphosphate-ribose	≥90% (HPLC)	Lyophilized powder	-20°C
BIOLOG Life Science Institute	cADPR	Not specified	Not specified	Not specified

cADPR Signaling Pathway

Cyclic ADP-ribose is a key intracellular messenger that mobilizes calcium from internal stores, primarily the endoplasmic reticulum, by activating ryanodine receptors (RyRs). This signaling cascade is integral to a multitude of cellular processes.



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Caption: cADPR-mediated calcium signaling pathway.

Application Notes and Protocols

I. Calcium Mobilization Assay in Jurkat T-Lymphocytes

This protocol details a method for observing cADPR-induced calcium mobilization in the human Jurkat T-lymphocyte cell line using a fluorescent calcium indicator.^[1]

Experimental Workflow



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Caption: Workflow for cADPR-induced calcium mobilization assay.

Materials

- Synthetic **cyclic ADP-ribose** (from a reputable supplier)
- Jurkat T-lymphocytes
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- Hanks' Balanced Salt Solution (HBSS), Ca²⁺-free
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- 24-well plates, poly-L-lysine coated
- Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Protocol

- Cell Culture: Culture Jurkat T-cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
- Cell Preparation:
 - Plate Jurkat cells (3 x 10⁵ cells/well) in 24-well plates coated with poly-L-lysine and incubate overnight in serum-free medium to promote adherence.^[1]

- Wash the cells twice with HBSS.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution in HBSS containing 2 μ M Fura-2 AM and 0.02% Pluronic F-127.
 - Incubate the cells with the Fura-2 AM solution for 20 minutes at 37°C in the dark.[\[1\]](#)
 - Wash the cells twice with HBSS to remove extracellular dye.
- Calcium Measurement:
 - Add 200 μ L of HBSS to each well.
 - Measure the baseline fluorescence for 40 seconds using a fluorescence microplate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
 - Prepare a stock solution of synthetic cADPR in HBSS. Add 50 μ L of the cADPR solution to the wells to achieve the desired final concentration (e.g., 1-100 μ M).
 - Immediately begin recording the fluorescence ratio (340/380 nm) for the next 500 seconds.
- Data Analysis:
 - Calculate the ratio of fluorescence intensities at 340 nm and 380 nm.
 - The change in the fluorescence ratio (F/F_0), where F_0 is the baseline ratio, is proportional to the change in intracellular calcium concentration.
 - The peak value of F/F_0 within 200 seconds after adding cADPR represents the maximum calcium mobilization.

Quantitative Data Summary

Cell Type	cADPR Concentration	Observed Effect	Reference
Jurkat T-lymphocytes	1-100 μ M	Dose-dependent increase in intracellular Ca^{2+}	[1]
Jurkat T-lymphocytes	Not specified	Stimulation of Ca^{2+} influx	[2]

II. Microinjection of cADPR into Sea Urchin Eggs

This protocol describes the microinjection of synthetic cADPR into sea urchin eggs to study its effect on intracellular calcium release, a foundational experiment in the discovery of cADPR's function.[3]

Materials

- Synthetic **cyclic ADP-ribose**
- Sea urchins (e.g., *Lytechinus pictus*)
- 0.5 M KCl solution
- Artificial seawater (ASW)
- Microinjection setup (inverted microscope, micromanipulator, pressure injector)
- Glass micropipettes

Protocol

- Gamete Collection:
 - Induce spawning by injecting 0.5 M KCl into the coelomic cavity of the sea urchins.
 - Collect eggs in ASW and dejelly by passing them through a fine nylon mesh.
- Egg Preparation:

- Wash the dejellied eggs twice by gentle centrifugation and resuspension in fresh ASW.
- Microinjection:
 - Prepare a solution of synthetic cADPR in an injection buffer at the desired concentration (e.g., 10-100 nM).
 - Load the cADPR solution into a glass micropipette.
 - Using a micromanipulator, carefully inject a small volume of the cADPR solution into individual sea urchin eggs.
 - Monitor the eggs for signs of calcium release, such as cortical granule exocytosis or by co-injecting a calcium-sensitive dye.

Quantitative Data Summary

Model Organism	cADPR Concentration	Observed Effect
Sea Urchin Eggs	10-100 nM	Induction of Ca ²⁺ oscillations
Sea Urchin Egg Homogenates	20 nM	Large, rapid Ca ²⁺ release

III. Ryanodine Receptor Binding Assay

This protocol outlines a competitive binding assay to investigate the interaction of synthetic cADPR with ryanodine receptors (RyRs) in microsomal preparations.

Materials

- Synthetic **cyclic ADP-ribose**
- [³H]ryanodine (radiolabeled)
- Microsomal fractions containing RyRs (e.g., from cardiac or skeletal muscle)
- Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 5 mM GSH, 10 μM CaCl₂)
- Glass fiber filters

- Scintillation counter

Protocol

- Microsome Preparation: Isolate microsomal fractions from the tissue of interest using standard differential centrifugation methods.
- Binding Reaction:
 - In a microcentrifuge tube, combine the microsomal preparation, [^3H]ryanodine (e.g., 1-10 nM), and varying concentrations of unlabeled synthetic cADPR (or a known RyR ligand as a positive control).
 - Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate the microsome-bound [^3H]ryanodine from the unbound radioligand.
 - Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.
- Quantification:
 - Place the filters in scintillation vials with a suitable scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding.
 - Analyze the data using appropriate software to determine the binding affinity (K_i) of cADPR for the ryanodine receptor.

Quantitative Data Summary

Tissue Source	cADPR Concentration	Observed Effect on [3H]ryanodine binding	Reference
Cardiac Sarcoplasmic Reticulum	0.1-5 μ M	No effect	[4]
Skeletal Muscle Sarcoplasmic Reticulum	up to 30 μ M	No effect	[4]
Coronary Arterial Smooth Muscle	0.01-1 μ M	Increased open probability of RyR channels	[5]

Note: The effect of cADPR on ryanodine receptors can be tissue- and isoform-specific, with some studies showing direct activation while others suggest the involvement of accessory proteins.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

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